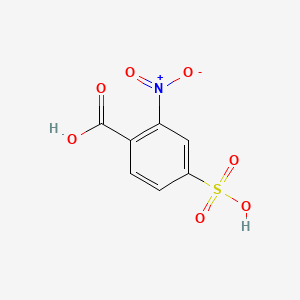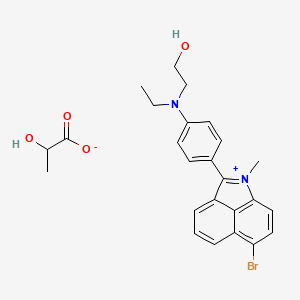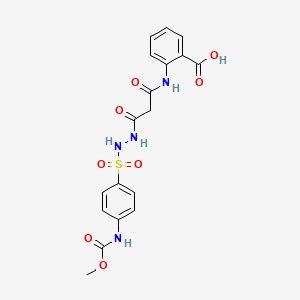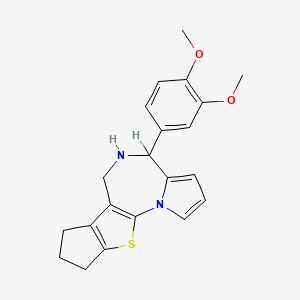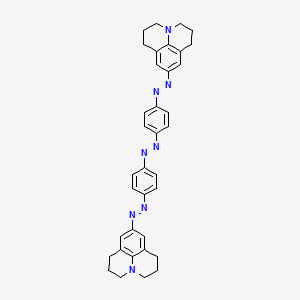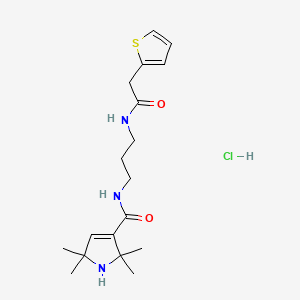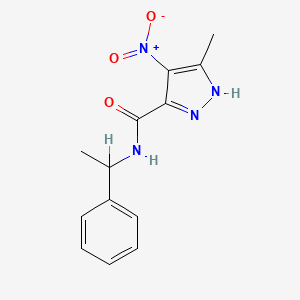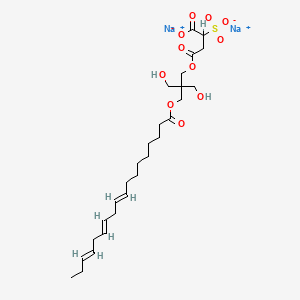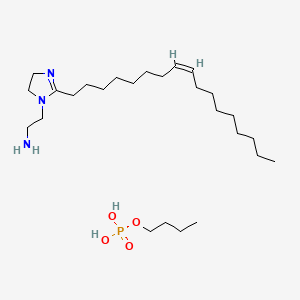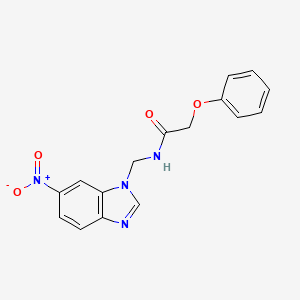
Acetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-2-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-2-phenoxy- is a complex organic compound that features a benzimidazole core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The benzimidazole moiety is a privileged structure in medicinal chemistry, often found in compounds with antiprotozoal, antifungal, and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-2-phenoxy- typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Nitration: The benzimidazole core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Acetamide Formation: The nitrated benzimidazole is reacted with chloroacetyl chloride in the presence of a base to form the acetamide derivative.
Phenoxy Substitution: Finally, the acetamide derivative is reacted with phenol in the presence of a base to introduce the phenoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for nitration and acetamide formation, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-2-phenoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiprotozoal agent.
Medicine: Investigated for its potential anticancer and antifungal properties.
Mécanisme D'action
The mechanism of action of Acetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-2-phenoxy- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The benzimidazole core can bind to tubulin, inhibiting microtubule formation and thus disrupting cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benznidazole: Used as an antiprotozoal agent.
Metronidazole: Used as an antibiotic and antiprotozoal agent.
Secnidazole: Another antiprotozoal agent.
Uniqueness
Acetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-2-phenoxy- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzimidazole derivatives. Its combination of a nitro group and a phenoxy group may enhance its biological activity and specificity .
Propriétés
Numéro CAS |
103706-81-6 |
|---|---|
Formule moléculaire |
C16H14N4O4 |
Poids moléculaire |
326.31 g/mol |
Nom IUPAC |
N-[(6-nitrobenzimidazol-1-yl)methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C16H14N4O4/c21-16(9-24-13-4-2-1-3-5-13)18-11-19-10-17-14-7-6-12(20(22)23)8-15(14)19/h1-8,10H,9,11H2,(H,18,21) |
Clé InChI |
ODUUDPYBQWNPCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


